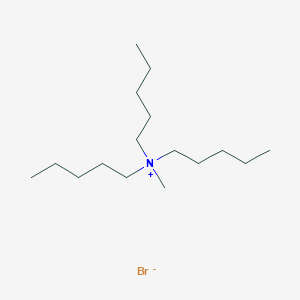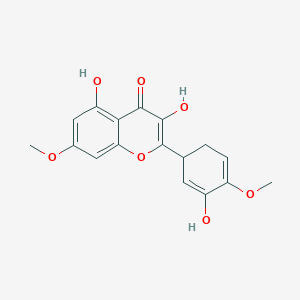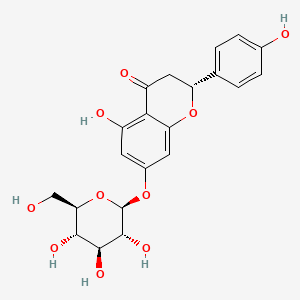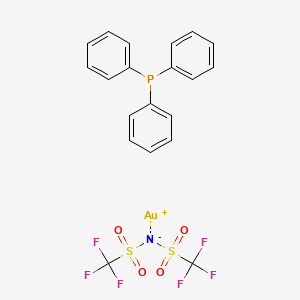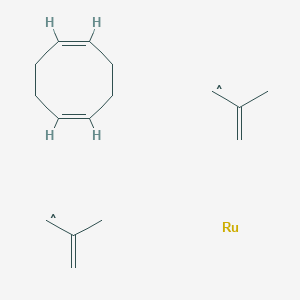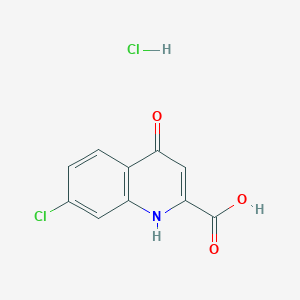
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride is a quinolinemonocarboxylic acid derivative. It is characterized by the presence of a hydroxy group at position 4 and a chlorine atom at position 7 on the quinoline ring. This compound is known for its potent antagonistic activity against the NMDA glutamate receptor, specifically targeting the strychnine-insensitive glycine site .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride typically involves the chlorination of quinoline derivatives. The hydroxy group at the 4th position can be introduced through hydroxylation reactions using reagents like sodium hydroxide or potassium hydroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
化学反应分析
Types of Reactions
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 7-chloro-4-quinolinone.
Reduction: Formation of 7-chloro-4-aminoquinoline.
Substitution: Formation of 7-methoxy-4-hydroxyquinoline-2-carboxylic acid.
科学研究应用
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
作用机制
The compound exerts its effects by antagonizing the NMDA glutamate receptor at the glycine site. This inhibition prevents the activation of the receptor, which is crucial in modulating synaptic plasticity and memory function. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to glutamatergic neurotransmission .
相似化合物的比较
Similar Compounds
4-Hydroxyquinoline-2-carboxylic acid: Lacks the chlorine atom at the 7th position, resulting in different pharmacological properties.
7-Chloroquinoline-2-carboxylic acid: Lacks the hydroxy group at the 4th position, affecting its reactivity and biological activity.
7-Chloro-4-quinolinone: An oxidized form of the compound with different chemical properties.
Uniqueness
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride is unique due to its dual functional groups (hydroxy and chlorine) that confer distinct chemical reactivity and potent NMDA receptor antagonistic activity. This makes it a valuable compound in both synthetic chemistry and pharmacological research .
属性
IUPAC Name |
7-chloro-4-oxo-1H-quinoline-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3.ClH/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13;/h1-4H,(H,12,13)(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWYELNPNWADJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
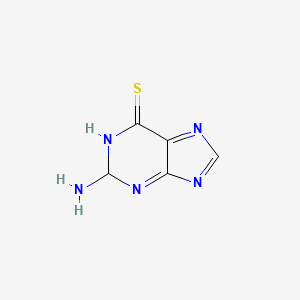
![4-Methylbenzenesulfonate;[(2S)-4-methylsulfanyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium](/img/structure/B7945015.png)
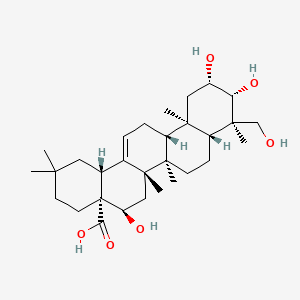
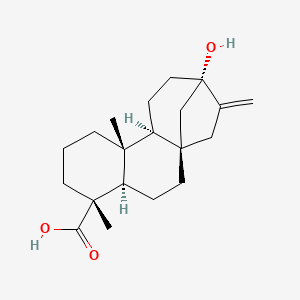
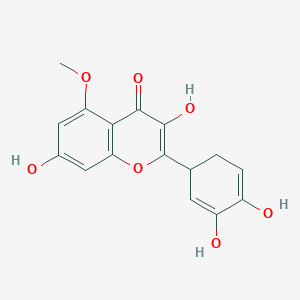
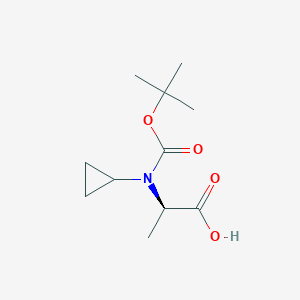
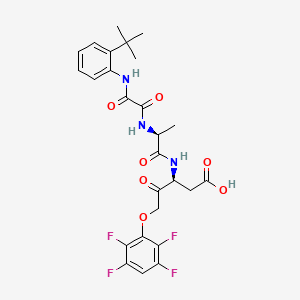
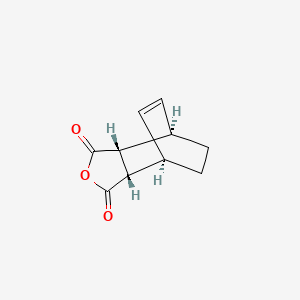
![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7945060.png)
